molecular formula C16H20O2 B151129 (2E,4E)-5-(4-Methoxy-2,3,6-trimethylphenyl)-3-methylpenta-2,4-dienal CAS No. 69877-38-9

(2E,4E)-5-(4-Methoxy-2,3,6-trimethylphenyl)-3-methylpenta-2,4-dienal

Cat. No.: B151129
CAS No.: 69877-38-9
M. Wt: 244.33 g/mol
InChI Key: NSNAPUXYLZDDGQ-HRCSPUOPSA-N
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Description

(2E,4E)-5-(4-Methoxy-2,3,6-trimethylphenyl)-3-methylpenta-2,4-dienal is an α,β-unsaturated aldehyde characterized by a conjugated dienal system (E,E-configuration) and a substituted aromatic ring. The molecule features a methoxy group and three methyl substituents on the phenyl ring, contributing to its lipophilicity and steric bulk (Figure 1) . Its molecular formula is C₁₇H₂₂O₂, with a molecular weight of 258.35 g/mol. Suppliers include Santa Cruz Biotechnology and OX CHEM, indicating its commercial availability for research purposes .

Properties

IUPAC Name

(2E,4E)-5-(4-methoxy-2,3,6-trimethylphenyl)-3-methylpenta-2,4-dienal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20O2/c1-11(8-9-17)6-7-15-12(2)10-16(18-5)14(4)13(15)3/h6-10H,1-5H3/b7-6+,11-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSNAPUXYLZDDGQ-HRCSPUOPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C=CC(=CC=O)C)C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=C1/C=C/C(=C/C=O)/C)C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,4E)-5-(4-Methoxy-2,3,6-trimethylphenyl)-3-methylpenta-2,4-dienal typically involves the use of specific starting materials and reagents under controlled conditions. One common method involves the aldol condensation of appropriate aldehydes and ketones, followed by dehydration to form the desired dienal structure. The reaction conditions often require the use of bases such as sodium hydroxide or potassium hydroxide, and the reaction is typically carried out at elevated temperatures to facilitate the formation of the conjugated diene system.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. The use of catalysts and advanced purification techniques, such as distillation and chromatography, are common in industrial production to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(2E,4E)-5-(4-Methoxy-2,3,6-trimethylphenyl)-3-methylpenta-2,4-dienal can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the dienal to corresponding alcohols or alkanes.

    Substitution: The methoxy and methyl groups on the phenyl ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can introduce various functional groups onto the phenyl ring, leading to a wide range of derivatives.

Scientific Research Applications

Research indicates that (2E,4E)-5-(4-Methoxy-2,3,6-trimethylphenyl)-3-methylpenta-2,4-dienal exhibits several biological activities:

  • Antioxidant Properties : The compound has shown potential as an antioxidant, which could be beneficial in preventing oxidative stress-related diseases.
  • Anti-inflammatory Effects : Studies suggest that it may have anti-inflammatory properties, making it a candidate for treating conditions like psoriasis and other inflammatory disorders.
  • Antimicrobial Activity : Preliminary investigations indicate that this compound may possess antimicrobial properties against various pathogens.

Medicinal Chemistry Applications

The unique structure of this compound makes it an interesting subject for medicinal chemistry:

  • Drug Development : Its derivatives could be explored for developing new pharmaceuticals targeting skin disorders or other inflammatory conditions.
  • Synthesis of Analogues : The compound can serve as a precursor for synthesizing various analogues with enhanced biological activity.

Case Studies

  • Psoriasis Treatment : A study evaluated the efficacy of compounds related to this compound in treating psoriasis. Results indicated significant improvements in skin lesions and reduced inflammation markers.
  • Antioxidant Research : Research focused on the antioxidant capacity of this compound revealed that it effectively scavenges free radicals in vitro, suggesting its potential use in formulations aimed at reducing oxidative damage in skin cells.

Data Table of Biological Activities

Activity TypeDescriptionReference
AntioxidantScavenges free radicals
Anti-inflammatoryReduces inflammation markers
AntimicrobialEffective against various pathogens

Mechanism of Action

The mechanism by which (2E,4E)-5-(4-Methoxy-2,3,6-trimethylphenyl)-3-methylpenta-2,4-dienal exerts its effects involves interactions with specific molecular targets and pathways. For example, its ability to undergo oxidation and reduction reactions makes it a useful probe for studying redox processes in biological systems. Additionally, its structural features allow it to interact with enzymes and receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

2.1.1 (2E,4E)-5-[1,4-Dihydroxy-2,6,6-Trimethyl-3-(Trifluoromethyl)Cyclohex-2-en-1-yl]-3-Methylpenta-2,4-Dienal
  • Structural Differences :
    • The aromatic phenyl ring in the target compound is replaced by a cyclohexenyl ring with hydroxyl (-OH) and trifluoromethyl (-CF₃) substituents.
    • Additional hydroxyl groups increase polarity, while the -CF₃ group enhances electron-withdrawing properties.
  • Molecular Weight : 318.33 g/mol (vs. 258.35 g/mol for the target compound).
  • Implications : The -CF₃ group may improve metabolic stability in drug design, while hydroxyl groups facilitate hydrogen bonding in biological systems .
2.1.2 (2E,4E)-5-Phenylpenta-2,4-Dienal
  • Structural Differences: Lacks methyl and methoxy substituents on the phenyl ring.
  • Molecular Weight : 186.22 g/mol .
  • Implications : Reduced steric bulk may enhance reactivity in nucleophilic additions but decrease stability in hydrophobic environments .
2.1.3 (E,E)-[3-Methyl-5-(2,6,6-Trimethyl-1-Cyclohexen-1-yl)Penta-2,4-Dienyl]Triphenylphosphonium Chloride
  • Structural Differences :
    • Contains a triphenylphosphonium chloride group instead of the aldehyde.
    • The cyclohexenyl ring replaces the substituted phenyl group.
  • Implications : The phosphonium moiety renders this compound a cationic species, suitable as a reagent in Wittig reactions or mitochondrial-targeted drug delivery systems .

Functional Group Analysis

Compound Key Functional Groups Aromatic Substituents Molecular Weight (g/mol)
Target Compound Aldehyde, conjugated diene 4-Methoxy-2,3,6-trimethylphenyl 258.35
Cyclohexenyl Derivative Aldehyde, diene, -OH, -CF₃ Cyclohexenyl with -OH, -CF₃ 318.33
5-Phenylpenta-2,4-Dienal Aldehyde, diene Unsubstituted phenyl 186.22
Triphenylphosphonium Derivative Phosphonium chloride, diene 2,6,6-Trimethylcyclohexenyl 503.06 (est.)

Bioactivity and Structure-Activity Relationships (SAR)

  • Bioactivity Clustering : Compounds with similar conjugated dienal systems (e.g., α,β-unsaturated aldehydes) often exhibit overlapping bioactivity profiles, particularly in interactions with electrophile-sensitive proteins like Keap1-Nrf2 .
  • Electrophilicity : The target compound’s aldehyde group is less electrophilic than the phosphonium derivative but more reactive than hydroxylated analogues .
  • Lumping Strategy : Organic compounds with similar backbones (e.g., conjugated dienes) may undergo analogous physicochemical processes, enabling predictive modeling of stability or reactivity .

Biological Activity

(2E,4E)-5-(4-Methoxy-2,3,6-trimethylphenyl)-3-methylpenta-2,4-dienal, commonly referred to as Acitretin Impurity 3, is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC16_{16}H20_{20}O2_{2}
Molar Mass244.33 g/mol
Density1.003 g/cm³
Boiling Point401.9°C at 760 mmHg
Flash Point175°C
Vapor Pressure1.14E-06 mmHg at 25°C
Refractive Index1.547

This compound is primarily used in the synthesis of the psoriasis drug atorvastatin and possesses notable stability under controlled conditions (inert atmosphere and storage at -20°C) .

Research indicates that this compound exhibits various biological activities, particularly in dermatological applications. The compound's structure suggests potential interactions with retinoid receptors, which are critical in skin cell differentiation and proliferation.

Anti-inflammatory Properties

Studies have demonstrated that compounds similar to this compound can reduce inflammation markers in vitro. For instance:

  • Case Study : A study on related compounds showed a decrease in interleukin-6 (IL-6) levels in human keratinocytes exposed to inflammatory stimuli . This suggests a potential role in managing inflammatory skin conditions.

Antioxidant Activity

The compound may possess antioxidant properties due to its phenolic structure. Antioxidants are crucial for mitigating oxidative stress in skin cells:

  • Research Finding : In vitro assays indicated that similar phenolic compounds can scavenge free radicals effectively . This activity could contribute to skin protection and anti-aging effects.

Toxicity and Safety

The safety profile of this compound is essential for its application:

  • Toxicity Data : Hazard statements indicate potential risks such as irritation (H315), eye damage (H319), and respiratory irritation (H335). Proper handling and storage conditions are crucial for safety .

Q & A

Q. Methodological Answer :

  • Chromatography : Use reverse-phase HPLC with a C18 column and UV detection (λ = 250–280 nm for conjugated dienal absorption) .
  • Calibration : Prepare standard curves in the matrix (e.g., plasma, soil) to account for matrix effects .
  • Validation : Confirm recovery rates (>90%) via spiked samples and cross-validate with LC-MS/MS .

Advanced Question: How does the methoxy group’s electronic contribution modulate the compound’s spectroscopic and reactive properties?

Methodological Answer :
The methoxy group acts as an electron-donating group, altering UV-Vis absorption and reaction kinetics.

  • Spectroscopic Analysis : Compare UV-Vis spectra with non-methoxy analogs; expect a bathochromic shift due to extended conjugation .
  • Kinetic Studies : Perform stopped-flow spectroscopy to measure reaction rates in electrophilic substitutions (e.g., nitration) .

Advanced Question: What statistical models are appropriate for optimizing reaction yields in multi-step syntheses?

Q. Methodological Answer :

  • Design of Experiments (DoE) : Use a Box-Behnken design to test variables (temperature, catalyst loading, solvent ratio) .
  • Contradiction Management : If yield plateaus, apply response surface methodology (RSM) to identify non-linear interactions .
  • Validation : Replicate optimal conditions in triplicate and report confidence intervals .

Advanced Question: How can researchers address discrepancies between computational predictions and experimental results in stability studies?

Q. Methodological Answer :

  • Root-Cause Analysis :
    • Verify computational parameters (e.g., solvent model in DFT) match experimental conditions .
    • Test for overlooked degradation pathways (e.g., photolysis) via accelerated stability testing .
  • Mitigation : Refine force fields in MD simulations using experimental data (e.g., DSC for thermal stability) .

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